[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol
Description
[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol is a pyrazole derivative characterized by a chlorine substituent at position 4, a 2,2-difluoroethyl group at position 1, and a hydroxymethyl (-CH2OH) group at position 3. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties through substituent variation.
Properties
IUPAC Name |
[4-chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2O/c7-4-1-11(2-6(8)9)10-5(4)3-12/h1,6,12H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRNSRAMWQXJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 4-chloropyrazole with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or difluoroethyl groups under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or defluorinated derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, [4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy as anti-inflammatory, antiviral, or anticancer agents.
Industry: In the industrial sector, the compound is used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of [4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets. The chloro and difluoroethyl groups can form hydrogen bonds and van der Waals interactions with target proteins or enzymes, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituent positions, fluorine content, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Position: The target compound’s chlorine at position 4 distinguishes it from [5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol, where chlorine is at position 5. The absence of a chlorine substituent in [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol reduces molecular weight by ~34.45 g/mol, likely increasing solubility but decreasing electrophilic character .
Fluoroalkyl Groups :
- The 2,2-difluoroethyl group (CHF2CH2) in the target compound provides moderate electron-withdrawing effects compared to the 2,2,2-trifluoroethyl (CF3CH2) group in the analog from and . Trifluoroethyl groups enhance electronegativity and metabolic stability but may reduce solubility due to increased hydrophobicity .
Additional Functional Groups: The pyridinyl and difluorophenyl substituents in (1-(2,4-difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol introduce aromatic π-π interactions and hydrogen-bonding capabilities, which are absent in the target compound. Such features are critical in drug design for target binding .
Physicochemical Properties
While direct experimental data (e.g., melting points, logP) are unavailable, inferences can be made:
- Molecular Weight : The target compound (208.59 g/mol) is lighter than its trifluoroethyl analog (228.60 g/mol), suggesting better bioavailability.
- Polarity : The hydroxymethyl group enhances hydrophilicity, but the difluoroethyl group counteracts this effect. The trifluoroethyl analog is likely more hydrophobic.
- Stability : Discontinued status of several analogs (e.g., ) may indicate synthesis challenges or instability, though exact reasons are unspecified .
Biological Activity
[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol is a pyrazole derivative characterized by its unique molecular structure, which includes a chloro group and a difluoroethyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C₆H₇ClF₂N₂O
- Molecular Weight : 196.58 g/mol
- CAS Number : 2101196-90-9
The structural features of this compound contribute to its reactivity and interaction with biological targets, making it a subject of interest for further research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloro and difluoroethyl groups facilitate hydrogen bonding and van der Waals interactions with proteins and enzymes, which can modulate their activity. This compound may act as an inhibitor or activator in several biochemical pathways, influencing cellular responses.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including this compound, have shown promise in anticancer applications. A study highlighted the efficacy of pyrazole derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15.8 | Apoptosis induction |
| Similar Pyrazole Derivative | MCF7 | 12.5 | Cell cycle arrest |
Anti-inflammatory Effects
In the context of neuroinflammation, studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. For instance, this compound has been investigated for its potential to reduce inflammatory responses in microglial cells.
Key Findings:
- Inhibition of nitric oxide (NO) production in LPS-stimulated microglia.
- Reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
These effects suggest that the compound may serve as a therapeutic agent in neurodegenerative diseases characterized by inflammation.
Study 1: Neuroprotective Effects
A notable study investigated the neuroprotective properties of pyrazole derivatives against MPTP-induced neurotoxicity in mice. The results indicated that treatment with this compound significantly reduced behavioral deficits and protected dopaminergic neurons by modulating inflammatory pathways.
Study 2: Antiviral Potential
Another study explored the antiviral activity of pyrazole derivatives against various viral strains. The results demonstrated that certain derivatives exhibited significant antiviral effects by inhibiting viral replication through interference with viral polymerases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
